Schisandrone

描述

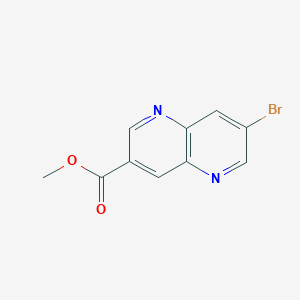

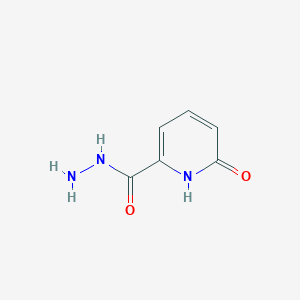

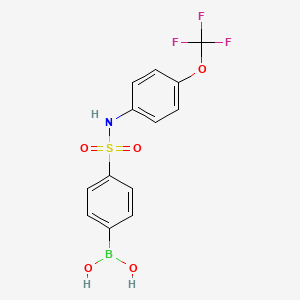

五味子酮是一种天然化合物,从五味子属植物五味子(Schisandra sphenanthera)的果实中分离得到。 该化合物是一种 4-芳基四氢萘酮木脂素,据报道具有多种生物活性,包括抗氧化特性和对阿尔茨海默病的潜在治疗作用 .

作用机制

五味子酮通过各种分子靶点和途径发挥作用:

抑制 α-溶血素: 五味子酮抑制 α-溶血素的产生,降低其溶血活性并减轻 Hla 介导的细胞损伤.

抗氧化活性: 该化合物增强抗氧化酶的活性,保护细胞免受氧化应激.

生化分析

Biochemical Properties

Schisandrone has been identified as an effective inhibitor of α-hemolysin (Hla), a virulence factor in Staphylococcus aureus . It inhibits Hla production and hemolytic activity in a dose-dependent manner without affecting the growth of S. aureus .

Cellular Effects

This compound has been shown to down-regulate the transcriptional levels of hla, agrA, and RNAIII . This results in a significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the activity of Hla . This inhibition occurs at the transcriptional level, reducing the production of Hla and thus its hemolytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a dose-dependent inhibition of Hla production

Dosage Effects in Animal Models

In vivo studies have suggested that this compound combined with the antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection

准备方法

合成路线和反应条件: 五味子酮的制备涉及从五味子(Schisandra sphenanthera)的果实中提取和分离。该过程通常包括以下步骤:

提取: 将果实干燥并研磨成细粉。然后用乙醇或甲醇等溶剂对粉末进行溶剂提取。

分离: 浓缩提取物,并进行色谱技术(如高效液相色谱法 (HPLC)),以分离五味子酮。

工业生产方法: 五味子酮的工业生产遵循类似的提取和分离技术,但规模更大。该过程涉及:

大规模提取: 使用工业级溶剂和设备从大量五味子(Schisandra sphenanthera)果实中提取五味子酮。

色谱分离: 采用大规模色谱柱分离五味子酮。

纯化: 利用工业纯化技术来达到高纯度的五味子酮.

化学反应分析

反应类型: 五味子酮经历各种化学反应,包括:

氧化: 五味子酮可以被氧化形成相应的醌类或其他氧化衍生物。

还原: 还原反应可以将五味子酮转化为其还原形式,例如二氢五味子酮。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。

科学研究应用

化学: 五味子酮在植物化学研究中用作参考化合物,并用作合成其他木脂素的起始原料。

生物学: 它已显示出作为 α-溶血素抑制剂的潜力,α-溶血素是金黄色葡萄球菌的一种毒力因子,使其成为对抗耐甲氧西林金黄色葡萄球菌 (MRSA) 感染的有希望的候选药物.

相似化合物的比较

五味子酮由于其特定的生物活性和化学结构,在木脂素中是独一无二的。类似的化合物包括:

五味子素: 来自五味子属植物的另一种木脂素,具有保肝和抗氧化特性。

五味子醇 A: 以其抗炎和神经保护作用而闻名。

脱氧五味子素: 表现出抗氧化和抗癌活性.

属性

IUPAC Name |

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKPZVVNEGETTG-XAAFQQQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Schisandrone and where is it found?

A1: this compound is a lignan, a type of natural product, found in the fruit of the Schisandra species, particularly Schisandra sphenanthera [, ].

Q2: What are the potential benefits of this compound in Alzheimer’s disease models?

A2: Studies in rat models of Alzheimer's disease induced by amyloid-beta (Aβ) suggest that this compound may:

- Improve learning and memory: this compound administration has been linked to reduced escape latency in Morris water maze tests, indicating enhanced learning and memory capabilities [, , ].

- Reduce oxidative stress: It may elevate the activity of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in the brain [, ].

- Decrease inflammatory markers: this compound has been shown to decrease the levels of IL-1β and iNOS mRNA in the hippocampus of AD model rats, suggesting anti-inflammatory effects [].

Q3: How does this compound impact neuronal cells directly affected by Aβ?

A3: Research on cultured hippocampal neurons indicates that this compound may protect neurons by maintaining intracellular calcium homeostasis. It appears to achieve this by inhibiting the increase in intracellular calcium levels ([Ca²⁺]ᵢ) induced by Aβ [].

Q4: What is the relationship between this compound and the NF-kB signaling pathway?

A4: this compound has been shown to influence the NF-kB signaling pathway, which is involved in inflammatory responses. Studies have reported a decrease in the expression of NF-kB and iNOS in the hippocampus of rats treated with this compound. This suggests that this compound might exert its protective effects, at least partially, by modulating the NF-kB pathway [].

Q5: Does this compound interact with other systems beyond the central nervous system?

A5: Yes, research indicates that this compound demonstrates antioxidant properties in other organs as well. It has been shown to inhibit lipid peroxidation induced by various factors in the microsomes of the brain, liver, and kidney cells of rats. Notably, its potency in inhibiting lipid peroxidation was found to be greater than that of vitamin E [].

Q6: Are there any structural insights into this compound?

A6: this compound belongs to the 4-aryltetralone lignan family []. While the provided abstracts don't delve into detailed spectroscopic data, they highlight its structure as a key characteristic influencing its activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)